molecular formula C18H27N3O3 B2726376 N-(2-ethoxyphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide CAS No. 2034359-52-7

N-(2-ethoxyphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide

Cat. No.: B2726376
CAS No.: 2034359-52-7
M. Wt: 333.432
InChI Key: GSTWQKQAJBCCHR-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide is a synthetic small molecule featuring an azetidine (4-membered saturated ring) core substituted with a carboxamide group at position 1, a 4-methoxypiperidin-1-yl moiety at position 3, and a 2-ethoxyphenyl group on the carboxamide nitrogen.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-3-24-17-7-5-4-6-16(17)19-18(22)21-12-14(13-21)20-10-8-15(23-2)9-11-20/h4-7,14-15H,3,8-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTWQKQAJBCCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CC(C2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies

Azetidine Ring Formation

The azetidine core is typically synthesized via cyclization or alkylation reactions. Key methods include:

Cyclization of 1,3-Dibromopropane Derivatives
  • Reagents : 1,3-Dibromopropane, ammonia, potassium carbonate.
  • Conditions : Reflux in acetone for 48–72 hours.
  • Mechanism : Nucleophilic substitution followed by intramolecular cyclization.
  • Yield : 60–75% after column chromatography (chloroform:methanol, 9:1).
Reductive Amination of β-Amino Alcohols
  • Reagents : β-Amino alcohols, sodium cyanoborohydride, acetic acid.
  • Conditions : Room temperature, 12 hours.
  • Mechanism : Imine formation followed by reduction.
  • Yield : 50–65% after recrystallization (hexane:ethyl acetate).

Carboxamide Coupling with 2-Ethoxyaniline

The final step involves coupling the azetidine-piperidine intermediate with 2-ethoxyaniline:

Carbodiimide-Mediated Coupling
  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt), 2-ethoxyaniline.
  • Conditions : Dichloromethane, 0°C to room temperature, 12 hours.
  • Mechanism : Activation of carboxylic acid to reactive ester.
  • Yield : 80–90% after silica gel chromatography.
CDI-Promoted Cyclization
  • Reagents : 1,1′-Carbonyldiimidazole (CDI), 2-ethoxyaniline.
  • Conditions : Reflux in acetonitrile for 3 hours.
  • Mechanism : In situ generation of acyl imidazole intermediate.
  • Yield : 75–88%.

Comparative Analysis of Methods

Step Method Advantages Limitations Yield Range
Azetidine Formation Cyclization (1,3-dibromopropane) High reproducibility Requires extended reaction time 60–75%
Reductive Amination Mild conditions Lower yields 50–65%
Piperidine Functionalization Nucleophilic Substitution Scalability Sensitivity to moisture 70–85%
Reductive Amination Compatibility with sensitive groups Multi-step process 65–78%
Carboxamide Coupling EDCl/HOBt High efficiency Cost of reagents 80–90%
CDI Cyclization Solvent versatility Requires anhydrous conditions 75–88%

Optimization and Challenges

Protecting Group Strategies

  • Boc Protection : Tert-butyloxycarbonyl (Boc) groups are used to shield the azetidine nitrogen during piperidine functionalization, preventing undesired side reactions. Deprotection with trifluoroacetic acid (TFA) yields the free amine for subsequent coupling.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : Dimethylformamide (DMF) enhances nucleophilic substitution rates but may lead to decomposition at high temperatures.
  • Reaction Monitoring : HPLC or TLC (ethyl acetate:hexane, 1:1) ensures complete conversion at each step.

Side Reactions and Mitigation

  • Over-Alkylation : Controlled stoichiometry (1:1.2 azetidine:piperidine) minimizes di-substitution.
  • Hydrolysis of Methoxy Groups : Avoid strong acids/bases; use buffered conditions (pH 7–8).

Scalability and Industrial Relevance

  • Kilogram-Scale Synthesis : A patented route employs continuous flow reactors for azetidine cyclization, reducing reaction time to 8 hours with 85% yield.
  • Cost-Effective Reagents : Substituting EDCl with mixed carbonates (e.g., ethyl chloroformate) lowers production costs by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its pharmacological properties, such as potential therapeutic effects.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide would involve its interaction with specific molecular targets. This could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and similar azetidine/pyrrolidine derivatives:

Compound Name Molecular Formula (Calculated) Molecular Weight (g/mol) Key Structural Features Biological Activity (If Known) References
N-(2-ethoxyphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide (Target) C₂₀H₃₀N₃O₃ ~360.48 Azetidine core, 4-methoxypiperidine, 2-ethoxyphenyl Not explicitly stated
(S)-N-(2-((2-hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)-3-(hydroxymethyl)azetidine-1-carboxamide hemifumarate C₂₀H₃₁N₃O₆·C₄H₄O₄ ~339 (M+1 = 340) Azetidine with hydroxymethyl, phenolic ether, and hemifumarate counterion Beta-1 adrenergic receptor ligand (brain-penetrant)
3-(2-methoxyphenoxy)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]azetidine-1-carboxamide C₂₁H₂₃N₃O₅ ~397.43 Azetidine with 2-methoxyphenoxy and oxazolidinone substituents Screening compound (likely kinase or GPCR target)
N-(2-Acetamidoethyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide C₁₆H₂₀ClN₃O₃ ~337.80 Pyrrolidine (5-membered ring) with 4-chlorophenyl and acetamidoethyl groups No activity reported
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-{(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutane-1-carbonyl]piperazin-1-yl}pyridine-2-carboxamide C₃₄H₄₁F₃N₅O₃ ~660.72 Complex bicyclic and piperazine substituents with trifluoromethylcyclobutane CNS-targeted candidate (INN proposed)

Key Comparisons

Azetidine vs. Pyrrolidine Core
  • The target compound’s azetidine ring imposes greater conformational rigidity compared to the 5-membered pyrrolidine in . This rigidity may enhance binding selectivity to specific receptors but reduce metabolic stability due to ring strain .
Substituent Effects
  • Piperidine/Piperazine Derivatives: The 4-methoxypiperidine group in the target compound contrasts with the trifluoromethylcyclobutane-piperazine in .
  • Aromatic Substituents: The 2-ethoxyphenyl group in the target compound differs from the 4-chlorophenyl () and 2-methoxyphenoxy () groups. Ethoxy substituents balance solubility and lipophilicity, whereas chlorophenyl groups may enhance halogen bonding in target interactions .
Pharmacological Implications
  • ’s azetidine derivative demonstrates beta-1 adrenergic receptor activity, suggesting that the target compound may also target GPCRs. However, the 4-methoxypiperidine substituent could shift selectivity toward other receptors (e.g., sigma or serotonin receptors) .

Biological Activity

N-(2-ethoxyphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide, with the CAS number 2034359-52-7, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H27N3O3, with a molecular weight of 333.432 g/mol. The compound features an azetidine ring, which is significant in medicinal chemistry for its role in enhancing biological activity and selectivity.

Research indicates that this compound interacts with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This interaction is crucial as nAChRs are implicated in various neurological functions such as learning, memory, and reward pathways. The compound acts as a selective agonist for these receptors, mimicking acetylcholine's effects and potentially enhancing cholinergic neurotransmission.

1. Neuroprotective Effects

Studies suggest that compounds interacting with nAChRs may have neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By enhancing cholinergic signaling, this compound may improve cognitive functions and mitigate symptoms associated with these conditions.

2. Antipsychotic Potential

The modulation of nAChRs also implicates this compound in the treatment of schizophrenia. Research indicates that nAChR agonists can improve cognitive deficits and attention in patients suffering from psychotic disorders.

3. Addiction Treatment

The ability of this compound to influence reward pathways positions it as a potential therapeutic agent for addiction treatment. By regulating dopaminergic activity through nAChR modulation, the compound could help in managing withdrawal symptoms and cravings.

Table: Summary of Biological Activities

Activity TypeMechanism of ActionPotential Applications
NeuroprotectionnAChR agonismAlzheimer's, Parkinson's disease
AntipsychoticnAChR modulationSchizophrenia treatment
Addiction RegulationDopaminergic pathway modulationSubstance use disorder management

Current Research Trends

Recent studies have focused on synthesizing derivatives of azetidine compounds to enhance their selectivity and potency towards specific receptor subtypes. The ongoing research aims to elucidate the structure-activity relationship (SAR) of this compound to optimize its pharmacological profile .

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